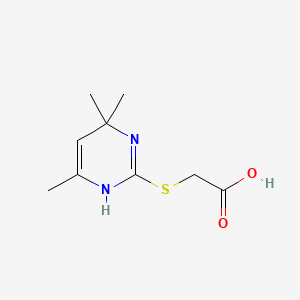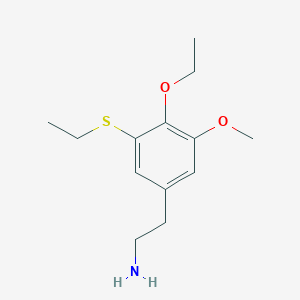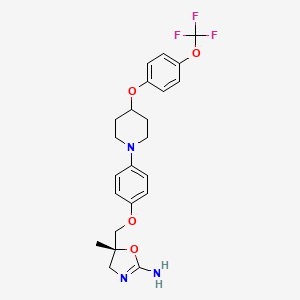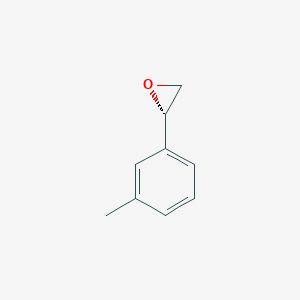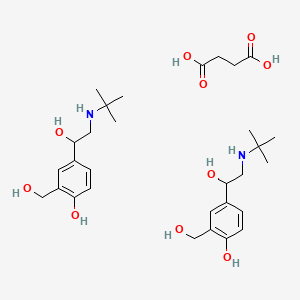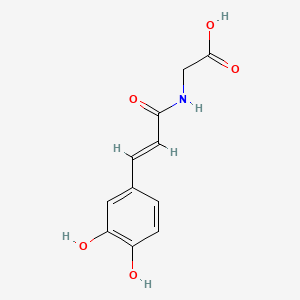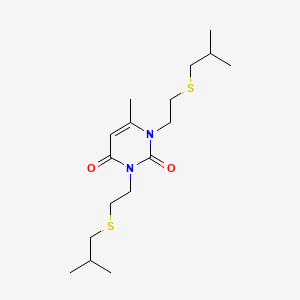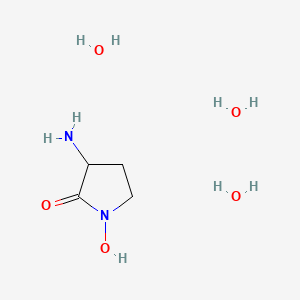
HA-966 trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HA-966 trihydrate, also known as (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a compound used in scientific research. It functions as a glycine receptor and N-methyl-D-aspartate (NMDA) receptor antagonist with low efficacy partial agonist properties. This compound has shown neuroprotective, anticonvulsant, anxiolytic, antinociceptive, and sedative/hypnotic effects in animal models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HA-966 trihydrate involves the reaction of 3-amino-2-pyrrolidinone with hydroxylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound can be crystallized from aqueous solutions to obtain the trihydrate form .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
HA-966 trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or aminated derivatives, while substitution reactions can produce a range of substituted pyrrolidinone compounds.
Applications De Recherche Scientifique
HA-966 trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in studies involving glycine and NMDA receptors to understand their roles in cellular processes.
Medicine: Investigated for its potential neuroprotective and anticonvulsant properties, making it a candidate for treating neurological disorders.
Mécanisme D'action
HA-966 trihydrate exerts its effects by acting as an antagonist at the glycine site of the NMDA receptor. This interaction inhibits the receptor’s activity, leading to reduced excitatory neurotransmission. The compound also has partial agonist activity at the glycine receptor, contributing to its neuroprotective and anticonvulsant effects. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rapastinel: Another NMDA receptor antagonist with neuroprotective properties.
NRX-1074: A derivative of Rapastinel with similar pharmacological effects.
γ-Hydroxybutyric acid (GHB): A compound with sedative effects, though it acts on different receptors.
Uniqueness
HA-966 trihydrate is unique due to its dual activity as both an NMDA receptor antagonist and a glycine receptor partial agonist. This dual action contributes to its diverse pharmacological effects, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
75195-65-2 |
|---|---|
Formule moléculaire |
C4H14N2O5 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
3-amino-1-hydroxypyrrolidin-2-one;trihydrate |
InChI |
InChI=1S/C4H8N2O2.3H2O/c5-3-1-2-6(8)4(3)7;;;/h3,8H,1-2,5H2;3*1H2 |
Clé InChI |
FACLDTMMBAIVFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C1N)O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


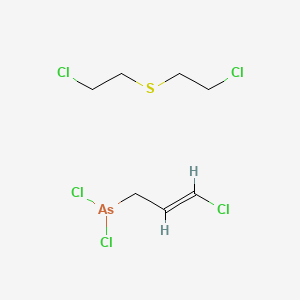
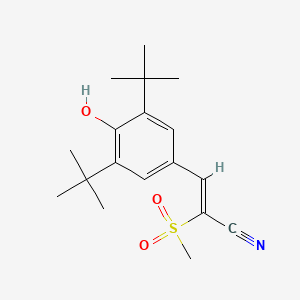
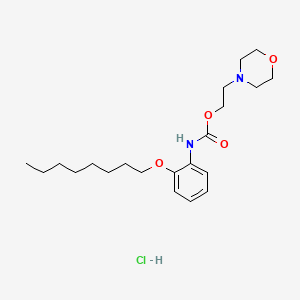

![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
